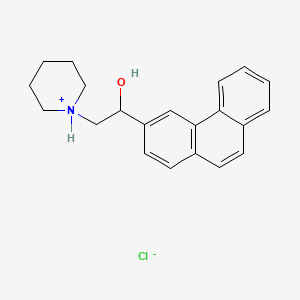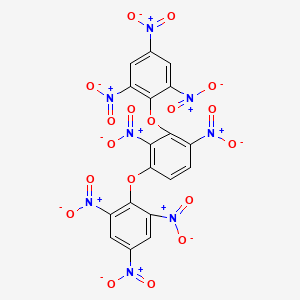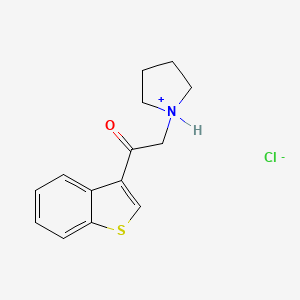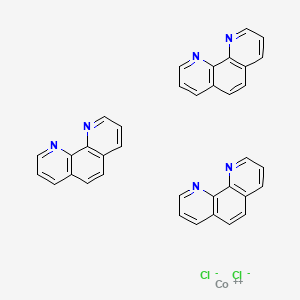
Tris(1,10-phenanthroline)cobalt(II) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1,10-phenanthroline)cobalt(II) dichloride is a coordination complex where cobalt(II) is coordinated by three 1,10-phenanthroline ligands and two chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(II) dichloride typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of chloride ions. A common method includes dissolving cobalt(II) chloride in an aqueous solution, followed by the addition of 1,10-phenanthroline. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(1,10-phenanthroline)cobalt(II) dichloride undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: It can also participate in reduction reactions, reverting to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by heating the complex with the desired ligand in an appropriate solvent.
Major Products:
Oxidation: Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: Cobalt(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Tris(1,10-phenanthroline)cobalt(II) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying DNA interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Tris(1,10-phenanthroline)cobalt(II) dichloride involves its ability to coordinate with various substrates through its 1,10-phenanthroline ligands. This coordination can alter the electronic properties of the cobalt center, making it reactive towards different chemical species. The compound can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tris(1,10-phenanthroline)cobalt(III) dichloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Tris(1,10-phenanthroline)cobalt(II) bis(trichloroacetate)
Comparison: Tris(1,10-phenanthroline)cobalt(II) dichloride is unique due to its specific coordination environment and the properties imparted by the 1,10-phenanthroline ligands. Compared to its cobalt(III) counterpart, it is more reactive and can participate in a wider range of chemical reactions. The ruthenium analog, while similar in structure, exhibits different photophysical properties, making it suitable for applications in photochemistry and sensing .
Eigenschaften
CAS-Nummer |
15136-98-8 |
|---|---|
Molekularformel |
C36H24Cl2CoN6 |
Molekulargewicht |
670.5 g/mol |
IUPAC-Name |
cobalt(2+);1,10-phenanthroline;dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
JZENIHDMSJCEPS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


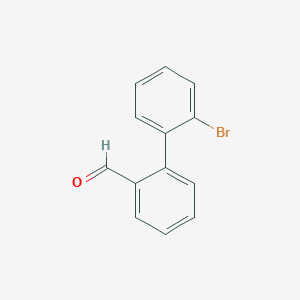
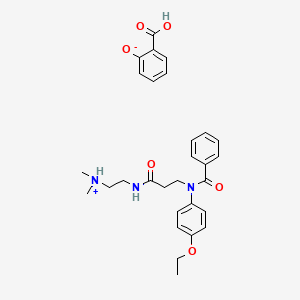
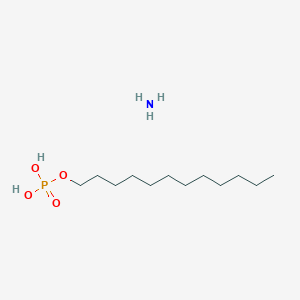
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
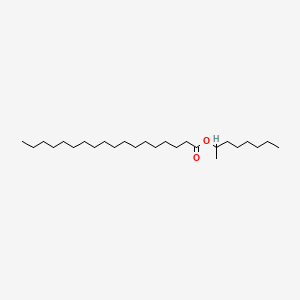
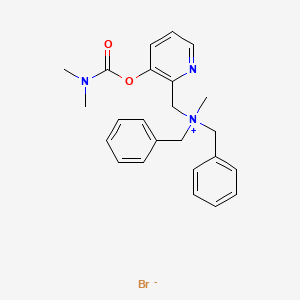
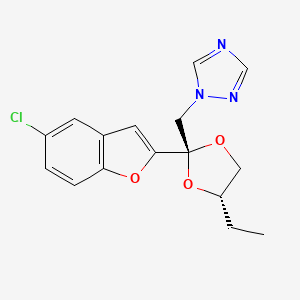
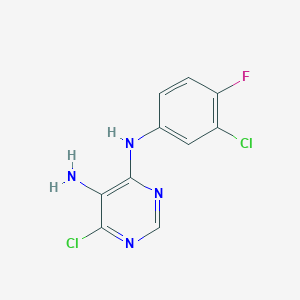
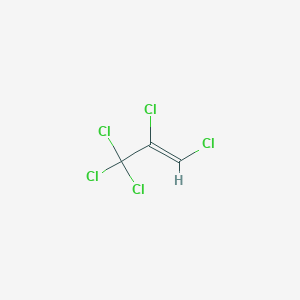
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
